molecular formula C22H28N2O2S B4031577 3,3'-sulfanediylbis[N-(1-phenylethyl)propanamide]

3,3'-sulfanediylbis[N-(1-phenylethyl)propanamide]

Cat. No.: B4031577
M. Wt: 384.5 g/mol
InChI Key: NHQIWWFJTUTRQP-UHFFFAOYSA-N
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Description

3,3’-Sulfanediylbis[N-(1-phenylethyl)propanamide] is an organic compound with the molecular formula C22H28N2O2S It is characterized by the presence of a sulfanediyl group linking two N-(1-phenylethyl)propanamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-sulfanediylbis[N-(1-phenylethyl)propanamide] typically involves the reaction of 3,3’-dithiobispropanoic acid with N-(1-phenylethyl)amine under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for 3,3’-sulfanediylbis[N-(1-phenylethyl)propanamide] are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,3’-Sulfanediylbis[N-(1-phenylethyl)propanamide] can undergo various chemical reactions, including:

    Oxidation: The sulfanediyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Varied products depending on the nucleophile used

Scientific Research Applications

3,3’-Sulfanediylbis[N-(1-phenylethyl)propanamide] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-sulfanediylbis[N-(1-phenylethyl)propanamide] involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and function. The sulfanediyl group plays a crucial role in these interactions, facilitating the formation of covalent bonds with target molecules. This can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

    N-(1-Phenylethyl)propanamide: A simpler analog lacking the sulfanediyl linkage.

    3,3’-Dithiobispropanoic acid: The precursor used in the synthesis of 3,3’-sulfanediylbis[N-(1-phenylethyl)propanamide].

    Sulfoxides and Sulfones: Oxidized derivatives of the compound.

Uniqueness

3,3’-Sulfanediylbis[N-(1-phenylethyl)propanamide] is unique due to its dual amide and sulfanediyl functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications, distinguishing it from simpler analogs and related compounds .

Properties

IUPAC Name

3-[3-oxo-3-(1-phenylethylamino)propyl]sulfanyl-N-(1-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2S/c1-17(19-9-5-3-6-10-19)23-21(25)13-15-27-16-14-22(26)24-18(2)20-11-7-4-8-12-20/h3-12,17-18H,13-16H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQIWWFJTUTRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCSCCC(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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